3,4-Methylenedioxycinnamic acid
Overview
Description
3,4-Methylenedioxycinnamic acid is a chemical compound that can be synthesized from piperonal aldehyde as the raw material. The synthesis process involves a three-step reaction that ultimately yields the target compound with a high degree of purity. The compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 3,4-methylenedioxycinnamic acid is described in a study where piperonal aldehyde is used as the starting material. Initially, a compound known as 2-(3',4'-methylenedioxyphenyl)-1-(methylsulfinyl)-(methylthio)ethylene is synthesized through the reaction of piperonaldehyde with methylsufinyl(methylthio)methane in the presence of sodium hydroxide. This intermediate is then catalyzed by CuCl2 to form ethyl(3,4-methylenedioxyphenyl)acetate. After purification on a silica gel column, the intermediate is treated with a 2 mol/L sodium hydroxide solution to yield the target compound upon acidification with hydrochloric acid. The intermediates and the target compound are characterized by NMR spectra, and the synthesis conditions are reported to be mild. The total yield of the target compounds is 57.0%, with a purity of 98.6% as determined by HPLC .
Molecular Structure Analysis
The molecular structure of 3,4-methylenedioxycinnamic acid is not directly discussed in the provided papers. However, the related compound, 4-methoxycinnamic acid-3'-methylbutyl ester, has been studied under UV irradiation, leading to various reaction products. These products include [2+2] cycloaddition products and a Diels-Alder adduct, which were identified using nuclear magnetic resonance spectroscopy . This suggests that the molecular structure of 3,4-methylenedioxycinnamic acid could also be amenable to similar photochemical reactions, although further studies would be required to confirm this.
Chemical Reactions Analysis
The chemical reactions involving 3,4-methylenedioxycinnamic acid are primarily centered around its synthesis. The compound undergoes a series of reactions starting from piperonal aldehyde, involving methylsufinyl(methylthio)methane, sodium hydroxide, and CuCl2 as catalysts, leading to the formation of the target compound . Additionally, the related compound 4-methoxycinnamic acid-3'-methylbutyl ester undergoes photochemical reactions under UV irradiation to form cycloaddition and Diels-Alder adducts . These findings indicate that 3,4-methylenedioxycinnamic acid may also participate in similar photochemical reactions, although specific studies on this compound are not provided.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-methylenedioxycinnamic acid are not explicitly detailed in the provided papers. However, the synthesis paper reports a high purity level of the synthesized compound, which is indicative of its stability and the effectiveness of the synthesis process. The use of NMR spectroscopy and HPLC for characterization suggests that the compound has well-defined physical and chemical properties that can be precisely measured . The related study on 4-methoxycinnamic acid-3'-methylbutyl ester provides insights into the reactivity of similar compounds under photochemical conditions, which could be extrapolated to 3,4-methylenedioxycinnamic acid .
Scientific Research Applications
1. Exercise Tolerance and Fatigue Reduction
3,4-Dihydroxycinnamic acid, closely related to 3,4-methylenedioxycinnamic acid, has been found to enhance exercise tolerance and reduce fatigue in rats. This is attributed to its high antioxidant potential, leading to reduced blood lactate levels and markers of hepatic oxidation without affecting blood glucose and antioxidant enzymes. This suggests its potential application in sports and physical activity contexts for fatigue mitigation (Novaes et al., 2012).
2. Crystal Engineering and Structural Analysis
The presence of a methylenedioxy substituent in 3,4-methylenedioxycinnamic acid influences its crystallization in highly overlapped structures. The compound favors the formation of the β-structure over α- and γ-forms due to the stabilizing non-bonded interactions involving the oxygen atoms of the substituent. This characteristic makes it significant in crystal engineering and material sciences (Desiraju et al., 1984).
3. Role in Biosynthesis Pathways
3,4-Methylenedioxycinnamic acid is involved in the biosynthesis of certain compounds. For instance, it has been used in synthesizing melanogenic cyclic carbonate esters, which are key intermediates in the biosynthetic pathway from tyrosine to melanin (Lutz et al., 1984). Additionally, it plays a role in the biosynthesis of podophyllum lignans in plants, where it serves as a precursor for significant aryltetralin lignans (Jackson & Dewick, 1984).
4. Potential Health Benefits
Compounds bearing a feruloyl moiety, like 3,4-methylenedioxycinnamic acid, are known for their potential health benefits. They have been studied for their protective effects against disorders related to oxidative stress, including cancer and cardiovascular diseases. Such compounds are investigated for their antioxidant properties and biological activities (Silva & Batista, 2017).
5. Chemical Synthesis and Applications
The synthesis and applications of various hydroxycinnamic acids, including 3,4-methylenedioxycinnamic acid, have been explored. These compounds have been synthesized for potential applications in various industries due to their biological properties, such as antioxidant and antimicrobial activities (An et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYZMGOKIROEC-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901400 | |
Record name | (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream to yellow powder; [Alfa Aesar MSDS] | |
Record name | 3,4-(Methylenedioxy)cinnamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18103 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000248 [mmHg] | |
Record name | 3,4-(Methylenedioxy)cinnamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18103 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,4-Methylenedioxycinnamic acid | |
CAS RN |
38489-76-8, 2373-80-0 | |
Record name | 3,4-Methylenedioxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3,4-(methylenedioxy)cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-METHYLENEDIOXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H0WPJ08Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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